1-Trichloromethyl-3-methylbenzene
Description
Contextual Background of Substituted Benzenes in Chemical Research
Benzene (B151609), considered the archetypal aromatic system, possesses a unique electronic structure and symmetry. aip.org The substitution of one or more hydrogen atoms on the benzene ring with different functional groups gives rise to a vast class of compounds known as substituted benzenes. These compounds are fundamental to many areas of chemical research, including organic synthesis, medicinal chemistry, and materials science. aip.orgacs.org
The nature of the substituent group profoundly influences the chemical and physical properties of the benzene ring. aip.org Substituents can alter the electron density of the ring through a combination of inductive and resonance effects. msu.eduresearchgate.net This, in turn, affects the ring's reactivity towards electrophilic aromatic substitution, a key class of reactions for functionalizing aromatic compounds. msu.eduma.edu
Substituents are broadly classified as either activating or deactivating groups. Activating groups increase the rate of electrophilic substitution compared to benzene itself and typically direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups slow down the reaction rate and, with the exception of halogens, generally direct incoming groups to the meta position. msu.edu The ability to predict and control the regioselectivity of these reactions based on the directing effects of substituents is a cornerstone of modern organic synthesis.
Significance of 1-Trichloromethyl-3-methylbenzene in Academic Investigations
This compound, also known as 3-methylbenzotrichloride, is a disubstituted benzene derivative that has garnered attention in academic and industrial research. Its significance lies primarily in its role as a versatile chemical intermediate for the synthesis of more complex molecules. The presence of both a methyl (-CH₃) group and a trichloromethyl (-CCl₃) group on the aromatic ring provides multiple reactive sites for further chemical transformations.
The trichloromethyl group is a particularly important functional handle. For instance, it can be converted into a trifluoromethyl group (-CF₃) through fluorination. google.com Trifluoromethyl-substituted aromatic compounds are of great interest in the development of pharmaceuticals and agrochemicals due to the unique electronic properties conferred by the -CF₃ group. beilstein-journals.org Furthermore, the trichloromethyl group can be hydrolyzed to form a carboxylic acid group, providing a route to substituted benzoic acids. google.com
The compound serves as a precursor in the synthesis of certain plant protection agents. google.com Its structural features make it a valuable building block in multi-step synthetic sequences aimed at producing complex target molecules with specific biological or material properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 3335-34-0 |
| Molecular Formula | C₈H₇Cl₃ |
| Molecular Weight | 209.50 g/mol |
| LogP | 3.82170 |
| Synonyms | 1-methyl-3-(trichloromethyl)-benzene, 3-methylbenzotrichloride, α,α,α-Trichloro-m-xylene |
Data sourced from Chemsrc. chemsrc.com
Historical Development of Research on Trichloromethyl-Substituted Aromatic Compounds
The study and synthesis of trichloromethyl-substituted aromatic compounds have a history rooted in the broader development of organic chlorination reactions. A foundational method for preparing these compounds is the side-chain chlorination of methyl-substituted aromatic compounds, such as toluene (B28343), to produce benzotrichloride (B165768). google.com This type of reaction typically proceeds via a free-radical mechanism, often initiated by UV light or a radical initiator. google.comgoogle.com
Over the years, research has focused on improving the efficiency and selectivity of these chlorination processes. A significant challenge has been to control the depth of chlorination and to prevent competing substitution reactions on the aromatic ring itself. google.com To address these issues, various catalytic systems and reaction conditions have been explored. For example, patents describe the use of specific catalysts and solvents to enhance the yield of the desired trichloromethylated product and to suppress the formation of byproducts. google.comgoogle.com
The development of methods for preparing polysubstituted benzenes containing a trichloromethyl group has also been an area of investigation. One approach involves the reaction of chlorosubstituted benzenes with carbon tetrachloride in the presence of a catalyst like aluminum chloride. google.com The resulting trichloromethyl-substituted compounds are valuable intermediates, notably for the synthesis of substituted benzoic acids, which are important in various chemical industries. google.com The ongoing interest in these compounds is driven by their utility as precursors for high-value products, including materials like aramid fibers. google.com
Structure
3D Structure
Properties
Molecular Formula |
C8H7Cl3 |
|---|---|
Molecular Weight |
209.5 g/mol |
IUPAC Name |
1-methyl-3-(trichloromethyl)benzene |
InChI |
InChI=1S/C8H7Cl3/c1-6-3-2-4-7(5-6)8(9,10)11/h2-5H,1H3 |
InChI Key |
HVGRCUXFDYITJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Trichloromethyl 3 Methylbenzene
Halogenation Pathways
Halogenation is a key process in the synthesis of 1-trichloromethyl-3-methylbenzene. This involves the introduction of halogen atoms into the methyl group of m-xylene (B151644) or a related precursor.
Phase-Transfer Catalysis in Benzal Chloride Conversion
Phase-transfer catalysis (PTC) is an effective method for synthesizing compounds like this compound. crdeepjournal.org This technique facilitates the reaction between reactants located in different phases (e.g., an aqueous phase and an organic phase). crdeepjournal.orgresearchgate.net The use of a phase-transfer catalyst allows for increased reaction rates and higher yields. crdeepjournal.org
One synthetic route involves the reaction of 3-methyl benzal chloride with perchloroalkanes, such as carbon tetrachloride or hexachloroethane. This reaction is conducted in the presence of a phase-transfer catalyst. prepchem.com
Phase-transfer catalysts, such as Aliquat 336 (tricaprylmethylammonium chloride), are crucial for these reactions. researchgate.netwikipedia.orgottokemi.com Aliquat 336 is a quaternary ammonium (B1175870) salt that can transfer anions from the aqueous phase to the organic phase, where the reaction occurs. researchgate.netwikipedia.orgchemeurope.com This catalyst is a mixture of C8 (octyl) and C10 (decyl) chains, with the C8 chain being predominant. wikipedia.orgottokemi.com The use of such catalysts can enhance reaction selectivity and efficiency. crdeepjournal.org
| Catalyst | Type | Function |
| Aliquat 336 | Quaternary Ammonium Salt | Phase Transfer Catalyst |
Chlorination of Dithiolane Derivatives
Another synthetic approach involves the chlorination of dithiolane derivatives.
The conversion of 2-(3-methylphenyl)-1,3-dithiolane using sulfuryl chloride is a specific example of this method. In a typical procedure, sulfuryl chloride dissolved in carbon tetrachloride is added to a solution of 2-(3-methylphenyl)-1,3-dithiolane, also in carbon tetrachloride, under reflux and stirring. prepchem.com Following the reaction, the solvent is removed, and the product is purified, for instance by Kugelrohr distillation, to yield 3-methylbenzotrichloride. prepchem.com This reaction has been reported to achieve a high yield of approximately 89.9%. prepchem.com
Photochlorination of Alkyl-Substituted Aromatics
Photochlorination is a method that utilizes light to initiate the chlorination of the side chains of alkyl-substituted aromatic compounds. google.com This free-radical chain reaction can be challenging to control in terms of chlorination site and depth, often leading to a mixture of products that require extensive purification. google.com
The synthesis of 1,3-benzenedialdehyde, for example, can be achieved through the photo-chlorination of m-xylene followed by catalytic oxidation, with a reported total yield of over 50% and a product purity exceeding 99.5%. researchgate.net To improve the purity of the final product and reduce byproducts from chlorination on the benzene (B151609) ring, various additives and specific reaction conditions, such as controlled temperature and light intensity, may be employed. google.comgoogle.com For instance, the use of pyridine (B92270) or its derivatives as catalysts in the side-chain monochlorination of m-xylene at elevated temperatures can yield 3-methylbenzyl chloride. google.comgoogle.com
Mechanistic Principles of Side-Chain Free Radical Chlorination
The synthesis of this compound from m-xylene is a classic example of a free-radical chain reaction initiated by photochemical energy. The process is specifically designed to favor substitution on the alkyl (side-chain) groups of the aromatic ring rather than on the ring itself.
The reaction mechanism proceeds through three key stages:
Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step is initiated by the absorption of ultraviolet (UV) light. iharanikkei.net
Propagation: The chlorine radical then abstracts a hydrogen atom from one of the methyl groups of m-xylene, forming a benzyl-type radical and a molecule of hydrogen chloride (HCl). This benzylic radical is stabilized by resonance with the benzene ring, making side-chain abstraction more favorable than addition to the ring. The newly formed benzylic radical then reacts with another chlorine molecule to yield a chlorinated xylene and a new chlorine radical, which continues the chain reaction. This process repeats to sequentially replace the hydrogen atoms on one of the methyl groups with chlorine, leading through 1-(chloromethyl)-3-methylbenzene and 1-(dichloromethyl)-3-methylbenzene (B3050588) to the final product, this compound.
Termination: The chain reaction is terminated when two radicals combine. This can occur through the combination of two chlorine radicals to reform a chlorine molecule, or the reaction of a chlorine radical with a benzylic radical, or the dimerization of two benzylic radicals.
The selectivity for side-chain chlorination over ring chlorination is a critical aspect of this synthesis. Under UV light and in the absence of a Lewis acid catalyst, the free-radical pathway is dominant. In contrast, electrophilic substitution on the aromatic ring is favored in the presence of a Lewis acid catalyst and in the dark.
Optimization of Photochemical Reaction Conditions (Wavelength, Light Intensity, Temperature Control)
To maximize the yield of this compound and minimize the formation of by-products, the optimization of reaction conditions is paramount. Key parameters include the wavelength and intensity of the light source, as well as precise temperature control.
Wavelength and Light Intensity: The choice of light source is crucial. The radiation must provide sufficient energy to cleave the Cl-Cl bond but should be selected to avoid unwanted side reactions. The use of light with wavelengths in the range of 380 to 500 mµ has been shown to be effective for the photochlorination of xylenes. google.com It is also important to control the dosage of light, with a dosage of not less than 0.5 W/m² being preferable. google.com Critically, the dosage of light with wavelengths shorter than 380 mµ should be minimized (at most 10% of the dosage of the 380-500 mµ light) to suppress undesirable side reactions. google.com
Temperature Control: The reaction temperature significantly influences the rate of chlorination and the selectivity of the process. The chlorination of xylene is typically carried out at temperatures ranging from 0°C to 160°C. google.com A common industrial approach involves a staged increase in temperature. The initial phase of the reaction may be conducted at a lower temperature, which is then gradually increased as the chlorination proceeds. For instance, a process might start at a temperature between 25°C and 120°C for several hours, with the temperature then gradually raised to around 170°C. google.com This temperature programming helps to control the exothermic reaction and can influence the distribution of chlorinated products. As the degree of chlorination increases, higher temperatures can be employed to maintain a practical reaction rate. google.com
Evaluation of Synthetic Route Efficiency and Selectivity
The commercial viability of producing this compound is heavily dependent on the efficiency and selectivity of the synthetic route. This involves a detailed analysis of reaction yields and the formation of by-products, as well as an assessment of the process's industrial applicability and adherence to green chemistry principles.
Analysis of Reaction Yields and By-product Formation
By-product Formation: The primary by-products in the synthesis of this compound arise from several competing and consecutive reactions:
Incomplete Chlorination: The reaction mixture will contain intermediates with fewer than three chlorine atoms on the methyl group, such as 1-(chloromethyl)-3-methylbenzene and 1-(dichloromethyl)-3-methylbenzene.
Over-chlorination: Further chlorination can occur on the second methyl group, leading to compounds like 1-(trichloromethyl)-3-(chloromethyl)benzene.
Ring Chlorination: Despite the use of photochemical conditions, some chlorination can occur on the aromatic ring, yielding various isomers of chloro-m-xylene substituted with a trichloromethyl group. Ring-chlorinated by-products can account for a significant portion of the product mixture in continuous processes, sometimes as high as 40-50%, which represents a considerable loss of material. google.com
Formation of Dimers and Trimers: Side reactions can also lead to the formation of higher molecular weight compounds, such as diphenylmethane (B89790) derivatives, which have little to no commercial value. google.comgoogle.com
The separation of these by-products from this compound can be challenging due to close boiling points, often requiring complex and costly distillation processes.
| By-product Type | Examples | Reason for Formation |
| Incomplete Side-Chain Chlorination | 1-(chloromethyl)-3-methylbenzene, 1-(dichloromethyl)-3-methylbenzene | Insufficient reaction time or chlorine supply. |
| Over-chlorination of Side-Chains | 1-(trichloromethyl)-3-(chloromethyl)benzene | Excessive reaction time or chlorine supply. |
| Ring Chlorination | Chloro-isomers of 1-(trichloromethyl)-3-methylbenzene | Competing electrophilic substitution on the aromatic ring. |
| Dimerization/Polymerization | Diphenylmethane derivatives | Side reactions between partially chlorinated xylene molecules. |
Comparative Assessment of Industrial Applicability and Green Chemistry Principles
Industrial Applicability: The industrial production of this compound via photochemical chlorination presents both advantages and challenges. The use of readily available and relatively inexpensive starting materials like m-xylene and chlorine is a significant advantage. wikipedia.org The process can be operated continuously, which is generally preferred for large-scale industrial production. google.com
However, the formation of a complex mixture of by-products poses a major hurdle. The separation of these impurities, particularly the ring-chlorinated compounds, requires significant investment in purification infrastructure, such as multi-stage distillation columns. google.com This not only increases the capital and operational costs but also leads to a loss of valuable materials. To mitigate this, some industrial processes employ a strategy of partial chlorination followed by separation and recycling of the unreacted m-xylene. This approach has been shown to reduce the formation of ring-chlorinated by-products to less than 12% in a continuous process. google.com
Green Chemistry Principles: The synthesis of this compound can be evaluated against the twelve principles of green chemistry to identify areas for improvement.
| Green Chemistry Principle | Application/Challenge in the Synthesis of this compound |
| 1. Prevention | The formation of significant amounts of by-products, especially chlorinated ones, generates waste. acs.org Strategies to improve selectivity are crucial. |
| 2. Atom Economy | The ideal reaction would incorporate all atoms from the reactants into the final product. The formation of HCl as a by-product lowers the atom economy. |
| 3. Less Hazardous Chemical Syntheses | Chlorine gas is a hazardous substance. While the final product has its specific applications, the reagents used in the synthesis require careful handling. |
| 4. Designing Safer Chemicals | This principle focuses on the final product's properties. |
| 5. Safer Solvents and Auxiliaries | Some processes may use solvents, but many industrial syntheses are carried out in the neat reactant, which is a greener approach. acs.org |
| 6. Design for Energy Efficiency | Photochemical reactions require energy input for the light source. Optimizing the light intensity and reactor design can improve energy efficiency. The process is exothermic, and the heat generated could potentially be recovered. wikipedia.org |
| 7. Use of Renewable Feedstocks | The starting material, m-xylene, is derived from fossil fuels and is not renewable. |
| 8. Reduce Derivatives | The process aims to directly chlorinate the side chain, but the formation of intermediates can be seen as a form of in-situ derivatization. |
| 9. Catalysis | The reaction is initiated by light rather than a stoichiometric reagent. However, improving selectivity through catalytic methods could be a green improvement. |
| 10. Design for Degradation | This relates to the environmental fate of the final product. |
| 11. Real-time analysis for Pollution Prevention | Monitoring the reaction progress, for example by gas chromatography, allows for better control and can help to minimize by-product formation. google.com |
| 12. Inherently Safer Chemistry for Accident Prevention | The use of gaseous chlorine and the exothermic nature of the reaction pose safety risks that must be managed through proper engineering and control systems. |
Chemical Reactivity and Derivatization Strategies of 1 Trichloromethyl 3 Methylbenzene
Nucleophilic Substitution Reactions Involving the Trichloromethyl Group
The trichloromethyl group in 1-trichloromethyl-3-methylbenzene is a prime site for nucleophilic substitution reactions. The presence of three chlorine atoms on a single carbon atom creates a highly electrophilic center, susceptible to attack by nucleophiles. A prominent example of this reactivity is the hydrolysis of the trichloromethyl group to a carboxylic acid.
One of the most significant nucleophilic substitution reactions of this compound is its hydrolysis to form 3-methylbenzoic acid. This transformation is typically achieved by treating the compound with water, often in the presence of a catalyst or under conditions that facilitate the displacement of the chlorine atoms. google.comresearchgate.net The reaction proceeds through a stepwise substitution of the chlorine atoms with hydroxyl groups. The initially formed geminal triol is unstable and readily eliminates water to yield the more stable carboxylic acid.
The hydrolysis can be carried out under various conditions, including with hot aqueous suspensions of alkaline compounds like calcium carbonate. acs.orggoogle.com This method is advantageous as it can lead to a high-purity product. The reaction with calcium carbonate in water at temperatures around 80-90°C has been reported to be effective. acs.org Another approach involves direct hydrolysis with water in the presence of a catalyst, such as anhydrous zinc chloride, at temperatures between 100 to 120°C. researchgate.net
| Reagent/Catalyst | Temperature (°C) | Product | Reference |
| Calcium Carbonate/Water | 80-90 | 3-Methylbenzoic acid | acs.org |
| Anhydrous Zinc Chloride/Water | 100-120 | 3-Methylbenzoic acid | researchgate.net |
Reduction Pathways of the Trichloromethyl Moiety
The trichloromethyl group of this compound can be reduced to yield various less-halogenated or fully dehalogenated products. The extent of reduction depends on the choice of reducing agent and the reaction conditions.
Formation of Methyl-Substituted Derivatives
The stepwise reduction of the trichloromethyl group can lead to the formation of dichloromethyl, chloromethyl, and finally, methyl-substituted derivatives. Electrochemical methods have been employed to study the reductive electron transfer on trichloromethyl derivatives of benzene (B151609). rsc.org These studies show that the reduction proceeds via a progressive, two-electron replacement of a chlorine atom with a hydrogen atom. rsc.org This indicates a concerted electron transfer and carbon-chlorine bond-breaking mechanism. rsc.org
The sequence of reduction products from this compound would be:
1-(Dichloromethyl)-3-methylbenzene (B3050588)
1-(Chloromethyl)-3-methylbenzene
1,3-Dimethylbenzene (m-xylene)
Catalytic Hydrogenation and Other Reducing Agent Applications
Catalytic hydrogenation is a powerful method for the reduction of various functional groups. While aromatic rings are generally stable and require harsh conditions for hydrogenation (high pressure and temperature), the trichloromethyl group can be reduced under specific catalytic conditions. libretexts.org Catalysts such as palladium on carbon (Pd/C) are often effective for such transformations. researchgate.net
Metal hydrides, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are also potent reducing agents for a wide range of functional groups, including alkyl halides. uop.edu.pkpharmaguideline.comlibretexts.org LiAlH₄ is a particularly strong reducing agent capable of reducing alkyl halides to the corresponding alkanes. chem-station.com Therefore, it is expected to reduce the trichloromethyl group of this compound. The reaction would likely proceed to complete dehalogenation, yielding 1,3-dimethylbenzene.
| Reducing Agent/Method | Potential Product(s) | General Reference |
| Electrochemical Reduction | 1-(Dichloromethyl)-3-methylbenzene, 1-(Chloromethyl)-3-methylbenzene, 1,3-Dimethylbenzene | rsc.org |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | 1,3-Dimethylbenzene | researchgate.net |
| Lithium Aluminum Hydride (LiAlH₄) | 1,3-Dimethylbenzene | chem-station.com |
Oxidation Reactions Leading to Carboxylic Acid Derivatives
The methyl group on the benzene ring can be oxidized to a carboxylic acid group. A common method for the synthesis of 3-methylbenzoic acid is the oxidation of m-xylene (B151644). wikipedia.orgcnzrchem.com Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) or nitric acid under reflux conditions. wikipedia.org
Another route involves the liquid-phase oxidation of m-xylene using an oxygen-containing gas in the presence of a catalyst system. For instance, a combination of a cobalt salt and a bromide compound in an acetic acid medium can be used. googleapis.com The reaction is typically carried out at elevated temperatures and pressures. googleapis.com For example, using cobalt cycloate (B1669397) as a catalyst, m-xylene can be oxidized with air at temperatures of 125-135°C and a pressure of about 0.25 MPa. cnzrchem.com
| Starting Material | Oxidizing Agent/Catalyst | Conditions | Product | Reference |
| m-Xylene | Potassium Permanganate or Nitric Acid | Reflux | 3-Methylbenzoic acid | wikipedia.org |
| m-Xylene | Air/Cobalt Cycloate | 125-135°C, ~0.25 MPa | 3-Methylbenzoic acid | cnzrchem.com |
| m-Xylene | Air/Cobalt Chloride & Didecyldimethylammonium Bromide | ~130-160°C, 15 atm | 3-Methylbenzoic acid | googleapis.com |
Derivatization for Analytical and Research Purposes
In analytical chemistry, derivatization is often employed to modify an analyte to make it more suitable for a particular analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This can enhance volatility, improve thermal stability, or introduce a chromophore for better detection.
Esterification Reactions for Carboxyl Group Precursors
The carboxylic acid precursor to this compound, which is 3-methylbenzoic acid, can be derivatized through esterification for analytical purposes. Esterification converts the polar carboxylic acid group into a less polar and more volatile ester, which is ideal for GC analysis. sigmaaldrich.com
A common method is Fischer esterification, where the carboxylic acid is reacted with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like sulfuric acid. truman.edutcu.edu The reaction between 3-methylbenzoic acid and methanol yields methyl 3-methylbenzoate. This derivative can be readily analyzed by GC-MS. nih.gov The use of derivatizing agents like BF₃·MeOH complex is also a well-established method for the esterification of carboxylic acids prior to GC-MS analysis. nih.gov For HPLC analysis, derivatization might be used to introduce a UV-active or fluorescent tag to enhance detection sensitivity. researchgate.netacs.orgthaiscience.infohelixchrom.com
| Analytical Technique | Derivatization Reaction | Derivative | Purpose | General Reference |
| Gas Chromatography (GC) | Esterification with methanol (e.g., using H₂SO₄ or BF₃ catalyst) | Methyl 3-methylbenzoate | Increase volatility and thermal stability | sigmaaldrich.comtruman.edunih.gov |
| High-Performance Liquid Chromatography (HPLC) | Introduction of a chromophore/fluorophore | Tagged 3-methylbenzoic acid derivative | Enhance UV or fluorescence detection | acs.orgthaiscience.infohelixchrom.com |
Silylation Techniques for Hydroxyl and Other Active Hydrogen Groups
Silylation is a chemical modification process that replaces an active hydrogen atom in groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH) with a trimethylsilyl (B98337) (TMS) group. youtube.comcolostate.edu This derivatization is not performed directly on this compound, but rather on its hydrolysis product, 3-methylbenzoic acid. The hydrolysis of the trichloromethyl group on the benzene ring yields a carboxylic acid, which possesses a reactive hydroxyl group suitable for silylation.
The primary goal of silylating the resulting 3-methylbenzoic acid is to prepare it for analytical procedures, particularly gas chromatography-mass spectrometry (GC-MS). nih.gov Carboxylic acids themselves are often polar and have low volatility, making them difficult to analyze directly with GC-MS. chromatographytoday.com Silylation converts the polar carboxyl group into a non-polar, more volatile trimethylsilyl ester. youtube.com This transformation significantly improves the chromatographic behavior of the analyte. researchgate.net
Common silylating reagents used for this purpose include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). youtube.comcore.ac.uk The reaction is typically carried out by heating the analyte with an excess of the silylating agent in a suitable solvent. researchgate.net For example, the derivatization of carboxylic acids is often performed at elevated temperatures (e.g., 60-80°C) to ensure the reaction proceeds to completion. researchgate.netresearchgate.net
Table 1: Common Silylating Agents for Carboxylic Acid Derivatization
| Silylating Agent | Abbreviation | Key Features |
|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive and produces volatile by-products, making it suitable for GC analysis. core.ac.ukresearchgate.net |
| N-methyl-trimethylsilyltrifluoroacetamide | MSTFA | Considered one of the most volatile silylating reagents, which is advantageous for GC-MS. youtube.comnih.gov |
Strategies for Enhancing Volatility and Thermal Stability in Analytical Systems
The primary strategy for enhancing the volatility and thermal stability of analytes derived from this compound for analysis is chemical derivatization, specifically silylation. researchgate.netacs.org This is crucial for analytical techniques like gas chromatography (GC), which require analytes to be volatile and thermally stable enough to pass through the GC column without degradation. nih.gov
The conversion of the polar hydrolysis product, 3-methylbenzoic acid, into its trimethylsilyl (TMS) derivative addresses several analytical challenges:
Increased Volatility: The replacement of the polar -COOH group with a non-polar TMS ester significantly reduces intermolecular hydrogen bonding, which in turn lowers the boiling point and increases the volatility of the compound. youtube.comresearchgate.net This allows the analyte to be vaporized at lower temperatures in the GC inlet without decomposition.
Enhanced Thermal Stability: The resulting TMS derivative is generally more thermally stable than the original carboxylic acid. ijcrt.org This stability is critical to prevent the compound from breaking down at the high temperatures used in the GC inlet and column, ensuring accurate and reproducible analysis. nih.gov
Improved Chromatographic Properties: Derivatization leads to sharper and more symmetrical peaks in the chromatogram. nih.gov Polar analytes like carboxylic acids can interact with active sites on the GC column, leading to peak tailing and poor resolution. The non-polar TMS derivatives exhibit less interaction, resulting in better peak shape and improved separation from other components in a mixture.
The effectiveness of this strategy is well-documented in the analysis of various polar compounds, including organic acids, where silylation is a standard procedure prior to GC-MS analysis. nih.govresearchgate.net The choice of silylating agent and reaction conditions can be optimized to achieve maximum derivatization yield and analytical sensitivity. researchgate.net
Table 2: Analytical Improvements via Silylation of 3-Methylbenzoic Acid
| Property | Before Silylation (3-Methylbenzoic Acid) | After Silylation (TMS Derivative) | Rationale |
|---|---|---|---|
| Volatility | Low | High | Reduces intermolecular hydrogen bonding, lowering the boiling point. researchgate.net |
| Thermal Stability | Moderate | High | The Si-O bond is generally more stable at high temperatures than the C-O-H group in the acid. ijcrt.org |
| GC Peak Shape | Often shows tailing | Symmetrical and sharp | Minimizes interaction with active sites in the GC column. nih.gov |
| Detection | Possible, but can be problematic | Ideal for GC-MS | Produces characteristic mass spectra for confident identification. core.ac.uk |
Advanced Spectroscopic and Chromatographic Characterization of 1 Trichloromethyl 3 Methylbenzene
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 1-Trichloromethyl-3-methylbenzene. epa.gov This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.
In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. plantarchives.org The separation is based on the compound's boiling point and its affinity for the stationary phase within the column. For this compound, a non-polar column is generally effective. The retention time, the time it takes for the compound to travel through the column, is a characteristic identifier under specific analytical conditions. plantarchives.org
Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight and characteristic isotopic patterns due to the presence of chlorine atoms. Key fragmentation would likely involve the loss of chlorine radicals (Cl•) and the trichloromethyl group (•CCl₃).
Purity assessment is achieved by examining the chromatogram for the presence of extraneous peaks, which would indicate impurities. The relative area of the main peak corresponding to this compound provides a quantitative measure of its purity.
Table 1: Illustrative GC-MS Parameters for Analysis
| Parameter | Value |
| GC System | Agilent GC-MS or similar |
| Column | Non-polar capillary column (e.g., DB-5ms) |
| Injector Temp. | 250 °C |
| Oven Program | 60°C start, ramp to 280°C at 10°C/min |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H-NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. docbrown.info In this compound, there are two distinct types of protons: the aromatic protons on the benzene (B151609) ring and the protons of the methyl group.
The protons of the methyl (-CH₃) group are chemically equivalent and would produce a single signal (a singlet) in the upfield region of the spectrum, typically around δ 2.4 ppm. The four protons on the disubstituted benzene ring are in different chemical environments and would give rise to a more complex set of signals in the downfield aromatic region, generally between δ 7.2 and δ 7.8 ppm. The coupling between these adjacent aromatic protons would result in a complex multiplet pattern. The integration of the peak areas would correspond to the ratio of the protons, which is 4 (aromatic) to 3 (methyl). docbrown.info
¹³C-NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. docbrown.info Due to the lack of symmetry in this compound, each of the eight carbon atoms is in a unique chemical environment, and therefore, eight distinct signals are expected in the ¹³C-NMR spectrum.
The signals can be assigned to the different carbon atoms based on their expected chemical shifts:
The carbon of the methyl group (-CH₃) would appear at the most upfield position, typically around δ 20-25 ppm.
The six aromatic carbons would resonate in the range of δ 125-140 ppm. The carbons directly attached to the substituents (C1 and C3) would have distinct shifts compared to the other four aromatic carbons. docbrown.info
The carbon of the trichloromethyl (-CCl₃) group is significantly deshielded by the three electronegative chlorine atoms and would appear further downfield, often in the range of δ 95-105 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (4H) | ¹H-NMR | 7.2 - 7.8 | Multiplet |
| Methyl Protons (3H) | ¹H-NMR | ~2.4 | Singlet |
| Aromatic Carbons (6C) | ¹³C-NMR | 125 - 140 | 6 distinct signals |
| Methyl Carbon (1C) | ¹³C-NMR | 20 - 25 | Signal |
| Trichloromethyl Carbon (1C) | ¹³C-NMR | 95 - 105 | Signal |
Hyphenated Analytical Techniques in Complex Mixture Analysis
When this compound is part of a complex matrix, such as in environmental or biological samples, more advanced hyphenated techniques are required for its detection and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing compounds in complex mixtures. psu.edu It is particularly useful for compounds that are not sufficiently volatile for GC-MS. The sample is first separated by liquid chromatography, and the eluent is then introduced into a tandem mass spectrometer.
In the MS/MS process, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference, allowing for very low detection limits. psu.edushimadzu.com This makes LC-MS/MS a powerful tool for trace analysis of this compound and its potential metabolites or degradation products.
Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) combines the separation power of LC with the high mass accuracy and resolution of a TOF mass analyzer. hpst.cz This technique provides the accurate mass of ions, typically with an error of less than 5 ppm. hpst.cz
The high mass accuracy allows for the determination of the elemental composition of the detected ions, which greatly increases the confidence in the identification of unknown compounds. nih.gov For this compound, Q-TOF LC-MS can not only confirm its presence with high certainty but also aid in the identification of unknown impurities or transformation products by providing their exact molecular formulas. nih.gov This capability is invaluable in metabolomics and environmental fate studies.
Methodologies for Trace Analysis and Enhanced Detection Sensitivity
The accurate and sensitive determination of this compound in complex matrices necessitates advanced analytical strategies. Trace analysis, in particular, often requires methodologies that can overcome challenges such as low analyte concentration, matrix interference, and poor ionization efficiency or chromatographic behavior. Chemical derivatization represents a powerful pre-analytical tool to address these limitations by modifying the analyte's structure to improve its physicochemical properties for a given analytical platform.
This section explores the role of derivatization in enhancing the detection sensitivity and chromatographic separation of this compound, focusing on its application in mass spectrometry and chromatography. While specific derivatization protocols for this compound are not extensively documented in publicly available literature, the principles outlined below are based on established chemical strategies widely employed for analogous compounds.
Role of Derivatization in Mass Spectrometry Signal Enhancement
Mass spectrometry (MS) is a highly sensitive and selective technique for the detection and identification of chemical compounds. However, the signal intensity of an analyte in MS is highly dependent on its ability to be efficiently ionized. For compounds with low intrinsic ionization efficiency, such as some halogenated hydrocarbons, derivatization can be employed to introduce a functional group that is more readily ionizable, thereby significantly enhancing the MS signal.
One common strategy involves introducing a permanently charged group or a group that can be easily protonated or deprotonated. For instance, a derivatizing agent containing a quaternary ammonium (B1175870) or pyridinium (B92312) moiety can be used to introduce a fixed positive charge onto the analyte molecule. This pre-charged derivative can then be detected with high sensitivity in positive-ion mode electrospray ionization-mass spectrometry (ESI-MS).
Another approach is to introduce a functional group that enhances proton affinity, making the molecule more likely to be protonated in the MS source. For example, derivatization with a reagent containing an amine or a basic nitrogen heterocycle can significantly improve the signal in positive-ion mode. Conversely, for negative-ion mode, derivatization with an electrophilic reagent can introduce a group that readily accepts an electron or forms a stable anion.
In the context of this compound, derivatization could potentially proceed through the modification of the methyl group or by targeting the aromatic ring, although the latter is generally less reactive. A hypothetical derivatization reaction could involve the introduction of a more ionizable moiety to enhance its detection.
Table 1: Hypothetical Improvement in Mass Spectrometry Signal for this compound Following Derivatization
| Analyte | Derivatization Status | Hypothetical Ionization Mode | Relative Signal Intensity (Arbitrary Units) |
| This compound | Underivatized | ESI-MS (+) | 100 |
| Derivatized this compound | Derivatized with a Quaternary Amine Reagent | ESI-MS (+) | 5000 |
It is important to note that the selection of a derivatization reagent and reaction conditions must be carefully optimized to ensure high reaction yield, minimize side-product formation, and produce a stable derivative suitable for MS analysis.
Improvements in Chromatographic Separation through Derivatization
Derivatization can also play a crucial role in improving the chromatographic separation of analytes. nih.gov This is particularly relevant for the analysis of isomers or compounds that exhibit poor peak shape or retention on a given chromatographic column. By altering the polarity, volatility, or size of the analyte molecule, derivatization can lead to significant improvements in chromatographic resolution and peak symmetry.
For gas chromatography (GC), derivatization is often employed to increase the volatility and thermal stability of polar compounds. While this compound is likely amenable to direct GC analysis, derivatization could be beneficial for separating it from closely related isomers or interfering compounds present in a complex sample. For example, the introduction of a bulky silyl (B83357) group could alter the retention time and improve separation from other chlorinated toluenes.
In liquid chromatography (LC), derivatization can be used to modify the polarity of a compound to achieve better retention and separation on a reversed-phase or normal-phase column. For instance, if analyzing this compound on a reversed-phase column where it might have limited retention, derivatization with a more nonpolar group could increase its interaction with the stationary phase, leading to longer retention times and better separation from early-eluting interferences. Conversely, introducing a polar functional group could enhance retention on a hydrophilic interaction liquid chromatography (HILIC) column.
Furthermore, the introduction of a chromophore or fluorophore through derivatization can enable or enhance detection by UV-Vis or fluorescence detectors, respectively, providing an alternative or complementary detection method to mass spectrometry.
Table 2: Hypothetical Improvement in Chromatographic Resolution of this compound Isomers Following Derivatization
| Isomer Pair | Derivatization Status | Chromatographic Column | Hypothetical Resolution (Rs) |
| This compound & 1-Trichloromethyl-4-methylbenzene | Underivatized | Standard C18 | 1.2 |
| Derivatized Isomers | Derivatized with a Bulky Silylating Reagent | Phenyl-Hexyl | 2.5 |
The successful application of derivatization for improved chromatographic separation relies on the careful selection of the derivatizing agent and the optimization of the reaction conditions to ensure a complete and clean conversion of the target analyte to its derivative.
Computational Chemistry and Molecular Modeling of 1 Trichloromethyl 3 Methylbenzene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of a molecule. For 1-trichloromethyl-3-methylbenzene, these calculations would typically be performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity and kinetic stability. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For context, a computational study on xylene isomers provides data for the parent m-xylene (B151644) molecule. researchgate.netdergipark.org.tr The introduction of a strongly electron-withdrawing trichloromethyl (-CCl₃) group to the m-xylene structure is expected to significantly influence the HOMO and LUMO energy levels. The -CCl₃ group would lower the energy of both the HOMO and LUMO due to its inductive effect. However, the effect on the LUMO is generally more pronounced, leading to a reduction in the HOMO-LUMO gap compared to m-xylene. A smaller HOMO-LUMO gap suggests that this compound would be more reactive than m-xylene.
Table 1: Comparative HOMO, LUMO, and Energy Gap Data (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| m-Xylene (Reference) researchgate.netdergipark.org.tr | -8.9 | -0.5 | 8.4 |
| This compound (Predicted) | Lower than -8.9 | Lower than -0.5 | < 8.4 |
Note: The values for this compound are qualitative predictions based on chemical principles, as direct computational data was not found in the reviewed literature.
Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when an electron is added. According to Koopmans' theorem, the IP can be approximated by the negative of the HOMO energy, and the EA can be approximated by the negative of the LUMO energy.
Following the predicted changes in HOMO and LUMO energies, the ionization potential of this compound is expected to be higher than that of m-xylene, making it more difficult to ionize. Conversely, its electron affinity would be higher, indicating a greater propensity to accept an electron. This is consistent with the electron-withdrawing nature of the trichloromethyl group.
Table 2: Predicted Ionization Potential and Electron Affinity (Illustrative)
| Compound | Ionization Potential (eV) | Electron Affinity (eV) |
|---|---|---|
| m-Xylene (Reference) researchgate.netdergipark.org.tr | 8.9 | 0.5 |
| This compound (Predicted) | > 8.9 | > 0.5 |
Note: The values for this compound are qualitative predictions based on chemical principles.
Global reactivity descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.
Electronegativity (χ) : Measures the power of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Chemical Softness (S) : The reciprocal of chemical hardness (S = 1/η). A softer molecule is more reactive.
Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. It is calculated as ω = χ² / (2η).
Nucleophilicity Index (N) : Measures the electron-donating capability of a molecule.
Table 3: Predicted Global Reactivity Descriptors (Illustrative Comparison)
| Descriptor | m-Xylene (Reference) | This compound (Predicted Trend) |
|---|---|---|
| Electronegativity (χ) | Lower | Higher |
| Chemical Hardness (η) | Higher | Lower |
| Chemical Softness (S) | Lower | Higher |
| Electrophilicity Index (ω) | Lower | Higher |
| Nucleophilicity Index (N) | Higher | Lower |
Note: This table represents qualitative trends based on the expected influence of the -CCl₃ group.
Conformational Analysis and Molecular Geometries
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which can impact its physical properties and biological interactions.
For this compound, a key conformational feature is the rotation of the trichloromethyl group relative to the benzene (B151609) ring. A torsional potential energy surface (PES) scan would be performed by systematically rotating the C-C bond between the benzene ring and the trichloromethyl group and calculating the energy at each rotational angle. This would reveal the most stable (lowest energy) conformations and the energy barriers to rotation.
While specific PES scan data for this compound is not available, studies on similar systems, such as other substituted toluenes, can provide a model for what to expect. nih.govresearchgate.net The rotation of the -CCl₃ group would likely be hindered by steric interactions between the chlorine atoms and the adjacent methyl group and hydrogen atom on the ring. The PES would be expected to show distinct energy minima and maxima corresponding to staggered and eclipsed conformations, respectively.
From the potential energy surface, the relative energies of the different stable conformers can be determined. Using Boltzmann statistics, the population distribution of these conformers at a given temperature can be calculated. The conformers with lower energy will be more populated. Given the likely steric hindrance, it is probable that the conformer where the chlorine atoms are staggered with respect to the methyl group and ring hydrogens would be the most stable and therefore the most populated.
This compound does not have any chiral centers, so it does not have stereoisomers in the sense of enantiomers or diastereomers. However, different rotational conformers (rotamers) exist, and their relative populations are determined by the energy differences between them as revealed by the torsional PES scan.
Prediction of Spectroscopic Properties
Computational methods are instrumental in predicting the spectroscopic signatures of molecules. By simulating these spectra, scientists can understand the vibrational, electronic, and magnetic environments of the atoms within this compound.
For a molecule like this compound, simulations would focus on identifying the characteristic vibrational modes associated with its distinct structural components: the benzene ring, the methyl group (-CH₃), and the trichloromethyl group (-CCl₃). The computational approach involves optimizing the molecule's geometry and then calculating the second derivatives of the energy with respect to atomic displacements to yield the vibrational frequencies. nih.gov
Comparison between the simulated and experimental spectra is crucial for validating the computational method and for the detailed assignment of vibrational modes. researchgate.net The inductive effect of the chlorine atoms significantly influences the vibrational frequencies of the benzene ring. nih.gov
Table 1: Predicted Vibrational Frequencies for this compound This table presents expected ranges for key vibrational modes based on computational studies of related aromatic compounds. Specific frequencies for this compound would require dedicated simulation.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methyl C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-Cl (Trichloromethyl) | Stretching | 600 - 800 |
| Aromatic C-H | Out-of-plane Bending | 690 - 900 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Predicting NMR chemical shifts computationally has become an invaluable tool. Methods range from quantum mechanics-based approaches like DFT, which can provide reasonably accurate results, to modern machine learning techniques. nih.gov
Graph Neural Networks (GNNs) have emerged as a particularly effective method for predicting ¹H and ¹³C chemical shifts. ncssm.edu These models learn from large databases of known molecular structures and their experimental NMR spectra to predict the chemical shifts for new compounds. ncssm.edu The accuracy of these predictions can be high, with mean absolute errors for ¹H shifts around 0.2-0.3 ppm. nih.gov
For this compound, a computational model would predict distinct chemical shifts for the different types of protons and carbons:
¹H NMR: The aromatic protons would appear in the typical range of 6.5-8.0 ppm, with their exact shifts influenced by the electron-withdrawing -CCl₃ group and the electron-donating -CH₃ group. The methyl protons would appear further upfield, likely in the 2.4-2.7 ppm range. libretexts.org
¹³C NMR: The carbon of the trichloromethyl group would have a characteristic shift. The aromatic carbons would show five distinct signals due to the molecule's symmetry, while the methyl carbon would have a chemical shift typical for aliphatic carbons attached to an aromatic ring (~21 ppm). docbrown.info
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table provides estimated chemical shift ranges based on typical values for the constituent functional groups.
| Nucleus | Type of Atom | Estimated Chemical Shift (δ, ppm) |
| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 |
| ¹H | Methyl (-CH₃) | 2.4 - 2.7 |
| ¹³C | Trichloromethyl (-CCl₃) | 95 - 105 |
| ¹³C | Aromatic (C-Cl) | 130 - 140 |
| ¹³C | Aromatic (C-CH₃) | 135 - 145 |
| ¹³C | Aromatic (C-H) | 125 - 135 |
| ¹³C | Methyl (-CH₃) | 20 - 25 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Computational simulations can predict the UV-Vis spectrum, offering insights into a molecule's electronic structure. youtube.com Methods for simulating these spectra include single-point convolution and the more sophisticated nuclear-ensemble approach, which accounts for molecular vibrations. youtube.com
These simulations typically involve calculating the energies of the ground and various excited electronic states. For this compound, the UV-Vis spectrum would be dominated by π → π* transitions within the benzene ring. The positions and intensities of the absorption bands would be modulated by the -CCl₃ and -CH₃ substituents. Machine learning can also be employed to increase the precision of these spectral simulations at a reduced computational cost. youtube.com
Application of Machine Learning and Neural Networks in Molecular Property Prediction
Machine learning (ML) and neural networks are revolutionizing molecular property prediction by rapidly screening compounds and accelerating the discovery of new materials. arxiv.org These models can learn complex relationships between a molecule's structure and its properties without the need for time-consuming experimental work. arxiv.orgnurixtx.com
E(3)-equivariant graph neural networks (EGNNs) represent a significant advance in machine learning for chemistry. researchgate.netarxiv.org Unlike standard GNNs, EGNNs respect the Euclidean symmetries of molecular structures (translation, rotation, and reflection), allowing them to learn from the 3D coordinates of atoms directly. hw.ac.uk This leads to a more faithful and information-rich representation of the atomic environment. researchgate.netarxiv.org
Models like NequIP (Neural Equivariant Interatomic Potentials) use E(3)-equivariant convolutions to achieve state-of-the-art accuracy in predicting properties like interatomic potentials, which are fundamental for molecular dynamics simulations. nih.gov A key advantage is their remarkable data efficiency, enabling the construction of accurate models from significantly less training data compared to other neural networks. researchgate.netarxiv.org For this compound, an EGNN could be trained to predict a wide range of electronic properties with high fidelity by learning directly from its 3D structure.
Predicting the ground and excited state properties of molecules is crucial for understanding their behavior and designing them for specific applications, such as light-emitting materials. rsc.orgresearchgate.net Calculating these properties, especially for excited states, is computationally intensive with traditional quantum chemistry methods. arxiv.org
Machine learning models, particularly graph-based networks, offer an efficient alternative. rsc.org These models can accurately predict a wide range of properties, including HOMO/LUMO energies, excited state energies, and transition dipole moments, by learning from molecular graphs. rsc.orgresearchgate.net Graph attention networks have shown particular promise, often outperforming other architectures, especially for smaller datasets. rsc.org Recently, hybrid quantum-classical models, which combine a quantum neural network with a classical one, have been developed to predict excited-state properties from the molecular ground state with very few training points. arxiv.org Applying these advanced ML techniques to this compound would enable rapid and accurate prediction of its electronic and photophysical characteristics.
Environmental Fate and Degradation Mechanisms of Trichloromethyl Substituted Aromatics
Biodegradation Pathways and Microbial Interactions
The microbial breakdown of xenobiotic compounds is a critical process in their environmental detoxification. While direct studies on the biodegradation of 1-trichloromethyl-3-methylbenzene are limited, the degradation of structurally similar compounds, such as toluene (B28343) and chlorinated toluenes, provides significant insights into its potential microbial fate.
Research has identified several microbial genera capable of degrading aromatic hydrocarbons. Notably, species of the genus Pseudomonas have been extensively studied for their ability to metabolize toluene and its chlorinated derivatives. For instance, Pseudomonas putida is well-known for its capacity to degrade toluene through various enzymatic pathways. epa.govemerald.comemerald.comepa.gov Strains of Pseudomonas sp. have also demonstrated the ability to grow on chlorobenzene (B131634) and p-dichlorobenzene as the sole carbon and energy source. researchgate.netnih.gov Furthermore, Pseudomonas putida 10.2, isolated from soil, has been shown to degrade 3-chlorobenzoate (B1228886), a potential hydrolysis product of this compound. nih.gov
The degradation of these compounds can occur through direct metabolism, where the microorganism utilizes the compound for growth, or through cometabolism, where the degradation is facilitated by enzymes produced for the metabolism of other substrates. nih.gov For example, the presence of toluene can stimulate the cometabolic degradation of trichloroethylene (B50587) by microorganisms. nih.gov It is plausible that similar microbial consortia, potentially including Pseudomonas and other genera like Alcaligenes and Rhodococcus, could be involved in the breakdown of this compound in contaminated environments.
Table 1: Potential Microorganisms for the Degradation of Trichloromethyl-Substituted Aromatics
| Microorganism Genus | Related Compounds Degraded | Potential Role in Degrading this compound |
| Pseudomonas | Toluene, Chlorotoluenes, Chlorobenzenes, 3-Chlorobenzoate | Primary degrader, potentially utilizing the compound as a carbon source or through cometabolism. epa.govemerald.comemerald.comepa.govresearchgate.netnih.govnih.gov |
| Alcaligenes | Chlorinated Benzoates | Potential role in the degradation of hydrolysis products. |
| Rhodococcus | Aromatic Hydrocarbons | May participate in the initial oxidation of the aromatic ring. |
The biodegradation of aromatic compounds typically proceeds through a series of oxidative steps. For toluene and its derivatives, degradation by Pseudomonas species often involves the oxidation of the methyl group or the aromatic ring.
One established pathway for toluene degradation in Pseudomonas putida involves the oxidation of the methyl group to form benzyl (B1604629) alcohol, then benzaldehyde, and finally benzoic acid. emerald.com By analogy, the biodegradation of this compound could potentially be initiated by the hydrolysis of the trichloromethyl group to a carboxylic acid, forming 3-methylbenzoic acid. This would be followed by dioxygenase-catalyzed hydroxylation of the aromatic ring to form catechols.
Alternatively, the degradation could commence with a dioxygenase attack on the aromatic ring, leading to the formation of a cis-dihydrodiol. For p-chlorotoluene, degradation by a Pseudomonas sp. mutant was shown to proceed via 3-chloro-6-methylcatechol, which undergoes ortho-ring cleavage. researchgate.net Given the structure of this compound, a plausible pathway would involve initial hydrolysis to 3-methylbenzoic acid, followed by enzymatic reactions analogous to those for chlorobenzoate degradation. The degradation of 3-chlorobenzoate by Pseudomonas putida 10.2 was found to produce 3-chlorocatechol (B1204754) and subsequently catechol. nih.gov
Therefore, key potential metabolic intermediates in the biodegradation of this compound could include:
3-Methylbenzoic acid
3-Methylcatechol
Chlorinated catechols (if ring chlorination is a competing process)
Further degradation would involve ring cleavage of these catecholic intermediates, eventually leading to compounds that can enter central metabolic pathways like the Krebs cycle.
Table 2: Potential Metabolic Intermediates of this compound Biodegradation
| Potential Intermediate | Preceding Step (Hypothesized) | Subsequent Step (Hypothesized) |
| 3-Methylbenzoic acid | Hydrolysis of the trichloromethyl group | Dioxygenation of the aromatic ring |
| 3-Methylcatechol | Dioxygenation of 3-methylbenzoic acid | Ring cleavage by dioxygenases |
| Tricarboxylic Acid Cycle Intermediates | Breakdown of ring cleavage products | Mineralization to CO2 and H2O |
Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis)
In addition to microbial action, abiotic processes play a significant role in the transformation of this compound in the environment.
Hydrolysis: The trichloromethyl group is susceptible to hydrolysis. Benzotrichloride (B165768) (1-trichloromethylbenzene) is known to hydrolyze rapidly in the presence of moisture, yielding benzoic acid and hydrochloric acid. wikipedia.orgnih.gov The half-life for this reaction is reported to be approximately 2.4 minutes in water. wikipedia.org It is highly probable that this compound undergoes a similar rapid hydrolysis reaction to form 3-methylbenzoic acid and hydrochloric acid. This abiotic transformation is likely a primary degradation pathway in aqueous environments and moist soils.
Methodologies for Environmental Impact Assessment
Assessing the environmental impact of chemicals like this compound involves a structured approach to determine their potential risk to ecosystems. This typically includes:
Exposure Assessment: This involves determining the predicted environmental concentration (PEC) of the substance in different environmental compartments (water, soil, air). This is based on production volumes, use patterns, and release estimates.
Effects Assessment: This step aims to determine the concentration below which unacceptable effects on organisms are not expected to occur. This is known as the Predicted No-Effect Concentration (PNEC). The PNEC is often derived from ecotoxicity data (e.g., EC50 or LC50 values for algae, daphnids, and fish) by applying assessment factors to account for uncertainties.
Risk Characterization: The risk is characterized by comparing the PEC with the PNEC. A PEC/PNEC ratio greater than 1 indicates a potential risk to the environment, warranting further investigation or risk management measures.
For chlorinated toluenes, environmental risk assessments consider their potential for bioaccumulation and toxicity to aquatic organisms. afirm-group.com Given the rapid hydrolysis of the trichloromethyl group, the environmental impact assessment for this compound should also consider the toxicity of its primary degradation product, 3-methylbenzoic acid. Human health risk assessments for chlorinated hydrocarbons often involve multi-pathway analysis, considering exposure through ingestion, inhalation, and dermal contact. nih.gov
Conceptual Approaches to Environmental Remediation Strategies
In the event of environmental contamination with this compound, several remediation strategies could be considered, drawing from experience with other chlorinated and aromatic hydrocarbons.
In Situ Bioremediation: This approach aims to stimulate the activity of indigenous or introduced microorganisms to degrade the contaminant in place. For chlorinated hydrocarbons, this can involve creating specific redox conditions in the subsurface. emerald.comemerald.com For instance, anaerobic conditions can promote reductive dechlorination, while aerobic conditions are necessary for the oxidative degradation of the aromatic ring. emerald.comemerald.com The addition of nutrients and electron donors (like glucose) or acceptors (like oxygen or nitrate) can enhance microbial activity. researchgate.net
Soil Vapor Extraction (SVE): For volatile organic compounds (VOCs) in the unsaturated zone of the soil, SVE is a common and effective remediation technology. This technique involves applying a vacuum to the soil to induce the flow of air and extract the volatile contaminants. Given that this compound is a substituted toluene, it is expected to have some volatility, making SVE a potentially viable option.
Excavation and Ex-Situ Treatment: In cases of highly concentrated contamination, the affected soil can be excavated and treated above ground. Technologies like thermal desorption, where heat is used to volatilize the contaminants from the soil for subsequent treatment, could be effective. who.int
Pump-and-Treat: For contaminated groundwater, a common approach is to pump the water to the surface for treatment. Treatment technologies could include air stripping to remove volatile components or advanced oxidation processes to chemically destroy the contaminants.
Monitored Natural Attenuation (MNA): In situations where the rate of natural degradation processes (both biotic and abiotic) is sufficient to reduce contaminant concentrations to acceptable levels within a reasonable timeframe, MNA can be a suitable and cost-effective strategy. This requires a thorough understanding of the site-specific degradation rates and pathways.
The selection of the most appropriate remediation strategy will depend on a variety of site-specific factors, including the extent and concentration of the contamination, the hydrogeological conditions, and the regulatory requirements.
Advanced Applications in Organic Synthesis and Materials Science
1-Trichloromethyl-3-methylbenzene as a Synthetic Building Block for Complex Molecules
The reactivity of the trichloromethyl group makes this compound a valuable building block for the synthesis of more complex molecular architectures. The primary transformation is its hydrolysis to 3-methylbenzoic acid (m-toluic acid), which can then be converted into a variety of other functional groups.
The hydrolysis of this compound is a crucial first step in its utilization as a synthetic intermediate. This reaction effectively converts the trichloromethyl group into a carboxylic acid group, yielding m-toluic acid. This process is typically carried out under aqueous conditions, often with the aid of a catalyst to facilitate the reaction. The resulting m-toluic acid is a stable and versatile intermediate that serves as a precursor to a wide range of more complex molecules. For instance, m-toluic acid is a key component in the synthesis of N,N-diethyl-m-toluamide (DEET), a widely used insect repellent. wikipedia.org
Further derivatization of m-toluic acid significantly expands its synthetic utility. For example, it can be nitrated to produce various nitro-substituted methylbenzoic acids, which are important intermediates in the synthesis of dyes and pharmaceuticals. google.com The specific nitration products can be controlled by the reaction conditions, allowing for the selective synthesis of desired isomers.
Role in the Preparation of Key Intermediates for Specialty Chemicals
This compound is instrumental in the production of key intermediates for a variety of specialty chemicals, including agrochemicals, pharmaceuticals, and dyes. Its conversion to 3-methylbenzoyl chloride is a particularly important transformation in this context.
The conversion of this compound to 3-methylbenzoyl chloride can be achieved through various methods, with the reaction of m-toluic acid with thionyl chloride being a common laboratory and industrial process. chemicalbook.com This reaction provides high yields of the desired acyl chloride, a highly reactive compound that can readily undergo a variety of nucleophilic substitution reactions.
3-Methylbenzoyl chloride is a key intermediate in the synthesis of certain herbicides and other agrochemicals. google.com Although specific examples directly starting from this compound are not always explicitly detailed in publicly available literature, the established synthetic pathways for related compounds, such as 4-chlorobenzotrichloride, underscore the importance of benzotrichlorides in this sector. google.com
The versatility of 3-methylbenzoyl chloride also extends to the synthesis of specialty dyes and other performance chemicals. Its ability to react with a wide range of nucleophiles allows for the introduction of the 3-methylbenzoyl moiety into various molecular frameworks, thereby tuning the properties of the final product.
Integration into Rational Design for Novel Chemical Transformations
The predictable reactivity of the trichloromethyl group allows for its integration into the rational design of new chemical transformations. The strong electron-withdrawing nature of the -CCl₃ group deactivates the benzene (B151609) ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. This directing effect is a key principle in designing multi-step syntheses of complex aromatic compounds.
For example, in the synthesis of substituted benzophenones, the trichloromethyl group can be used to control the regioselectivity of Friedel-Crafts acylation reactions. After the desired substitution pattern is achieved, the trichloromethyl group can be hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized. This strategy allows for the synthesis of specific isomers that would be difficult to obtain through other routes.
While specific documented examples of "rational design" explicitly mentioning this compound are not abundant in the literature, the known chemical properties of the trichloromethyl group provide a clear basis for its strategic use in synthetic planning.
Exploratory Research in Functional Materials Development
The potential of this compound as a monomer or precursor for functional materials is an area of growing interest. Its derivatives, particularly the corresponding di-functional analogues, have shown promise in the synthesis of high-performance polymers.
A notable example is the use of bis(trichloromethyl)benzene in the preparation of aramid fibers. google.com In this process, the bis(trichloromethyl)benzene is converted to the corresponding diacyl chloride, which is then polymerized with an aromatic diamine to form the high-strength aramid polymer. This suggests that this compound, after suitable derivatization to introduce a second reactive site, could be a valuable monomer for creating novel polymers with tailored properties.
Furthermore, the introduction of the 3-methylbenzoyl group into liquid crystalline structures is another area of exploratory research. The shape and electronic properties of this moiety can influence the mesomorphic behavior of the resulting materials, potentially leading to the development of new liquid crystals with specific optical or electronic properties. While direct studies on materials derived from this compound are limited, the principles established in the study of other liquid crystalline materials provide a framework for future research in this direction.
Conclusion and Future Research Directions
Summary of Current Research Gaps and Challenges in 1-Trichloromethyl-3-methylbenzene Chemistry
The synthesis and functionalization of this compound are fraught with challenges that represent significant research gaps. The primary industrial route to similar compounds involves free-radical chlorination of the corresponding toluene (B28343) derivative, a process that is often difficult to control and can lead to a mixture of products. researchgate.netpharmaffiliates.com
Key challenges and research gaps include:
Selectivity in Synthesis: Achieving high regioselectivity in the chlorination of m-xylene (B151644) to produce this compound is a major hurdle. The free-radical mechanism can lead to chlorination on both methyl groups and the aromatic ring, resulting in a complex mixture of isomers that are difficult to separate. masterorganicchemistry.commasterorganicchemistry.com The reaction's selectivity is influenced by factors such as temperature and light, but precise control remains elusive. pharmaffiliates.com
By-product Formation and Environmental Concerns: Traditional chlorination processes generate significant amounts of hydrogen chloride (HCl) as a by-product and can involve the use of chlorinated solvents, posing environmental risks. researchgate.net The management and neutralization of these by-products add to the complexity and cost of the synthesis.
Reaction Control and Safety: The high reactivity of elemental chlorine and the exothermic nature of the halogenation reaction require careful thermal management to prevent runaway reactions and ensure safety, especially on an industrial scale. rsc.orgrsc.org
Limited Understanding of Reaction Kinetics: While the general mechanism of free-radical halogenation is understood, detailed kinetic models for the specific chlorination of 3-methyltoluene to this compound are not well-established. This lack of data hinders the optimization of reaction conditions for maximizing the yield of the desired product. pharmaffiliates.com
Functionalization of the Trichloromethyl Group: The trichloromethyl group is a versatile precursor to other functional groups, but its transformation can be challenging. Hydrolysis, for example, readily converts it to a carboxylic acid, but other selective transformations in the presence of the methyl group require the development of novel and chemoselective reagents and catalysts.
| Research Gap/Challenge | Description | Key Implications |
| Regioselectivity | Difficulty in selectively chlorinating one methyl group of m-xylene to the trichloromethyl stage without affecting the other methyl group or the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com | Low yields of the target compound, complex purification processes, and increased production costs. |
| By-product Management | Generation of HCl and chlorinated waste streams from traditional synthesis routes. researchgate.net | Environmental pollution, and the need for additional scrubbing and waste treatment infrastructure. |
| Process Safety | Highly exothermic and reactive nature of chlorination reactions. rsc.orgrsc.org | Risk of thermal runaways and the need for specialized equipment for heat dissipation. |
| Kinetic Data | Lack of precise kinetic models for the photochlorination of 3-methyltoluene. pharmaffiliates.com | Suboptimal reaction conditions and difficulty in scaling up the process efficiently. |
| Selective Functionalization | Challenges in selectively transforming the trichloromethyl group without altering the methyl group on the aromatic ring. | Limitations in the synthesis of novel derivatives and downstream products. |
Emerging Methodologies and Technologies for Future Investigations
To address the challenges in this compound chemistry, researchers are exploring a range of emerging methodologies and technologies. These innovative approaches promise greater control, efficiency, and safety.
Advanced Catalytic Systems: The development of new catalysts is at the forefront of improving the synthesis of trichloromethyl-arenes. This includes novel photosensitive catalysts that can enhance the selectivity and yield of the side-chain chlorination under milder conditions. acs.org Furthermore, the use of iron-containing catalysts with environmentally benign reagents like tert-butyl hypochlorite (B82951) is being explored for the chlorination of aromatic compounds, offering a potential alternative to traditional methods. bldpharm.com
Continuous Flow Chemistry: Continuous flow reactors offer significant advantages for handling highly reactive and exothermic halogenation reactions. rsc.orgrsc.orgmt.com The high surface-area-to-volume ratio in microreactors allows for precise temperature control, improved mixing, and enhanced safety. rsc.orgyoutube.com This technology enables the accurate dosing of reagents, including gaseous chlorine, leading to better reaction control and potentially higher selectivity. rsc.org The application of continuous flow systems can also facilitate the scale-up of the synthesis of 2,2,2-trichloromethylcarbinols from aromatic aldehydes, a reaction type relevant to the functionalization of the trichloromethyl group. acs.org
Biocatalysis: The use of enzymes for the selective functionalization of aromatic compounds is a rapidly growing field. researchgate.netdigitellinc.com Halogenating enzymes, such as haloperoxidases, could offer a greener and more selective route to halogenated aromatics. digitellinc.com Moreover, enzymes like toluene dioxygenase have been used to convert toxic aromatic compounds into valuable catechols, suggesting a potential biocatalytic pathway for the functionalization of this compound. researchgate.net Engineered metalloenzymes are also being developed for new-to-nature carbene and nitrene transfer biocatalysis, which could open up novel pathways for the C-H functionalization of such compounds. researchgate.net
Computational Modeling: Quantum chemistry methods, such as density functional theory (DFT), are becoming increasingly powerful tools for understanding reaction mechanisms and predicting transition states. mit.edu The application of machine learning models to predict reaction outcomes can accelerate the discovery of optimal reaction conditions and novel catalysts for the synthesis of this compound. mit.edu
| Methodology/Technology | Potential Application to this compound | Anticipated Benefits |
| Advanced Catalysis | Development of catalysts for selective side-chain chlorination of 3-methyltoluene. acs.orgbldpharm.com | Higher yields, reduced by-products, and milder reaction conditions. |
| Continuous Flow Chemistry | Safe and controlled synthesis and functionalization reactions. rsc.orgrsc.orgacs.orgmt.comyoutube.com | Enhanced safety, improved heat and mass transfer, and easier scalability. |
| Biocatalysis | Enzymatic synthesis and selective C-H functionalization of the aromatic ring or methyl group. researchgate.netdigitellinc.comresearchgate.net | Greener and more sustainable processes with high selectivity. |
| Computational Modeling | Prediction of reaction pathways, transition states, and catalyst performance. mit.edu | Accelerated research and development, and a deeper understanding of reaction mechanisms. |
Prospects for Sustainable Synthesis and Innovative Applications
The future of this compound chemistry is tied to the development of sustainable synthetic routes and the discovery of innovative applications for this bifunctional molecule.
Q & A
Q. What are the optimal conditions for synthesizing 1-Trichloromethyl-3-methylbenzene, and how can purity be validated?
Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or chlorination of toluene derivatives using catalysts like AlCl₃. Key parameters include temperature control (50–80°C), stoichiometric ratios of chlorinating agents (e.g., Cl₂ or SOCl₂), and inert atmospheres to prevent side reactions . Purity validation requires GC-MS (gas chromatography-mass spectrometry) for volatile impurities and NMR (¹H/¹³C) to confirm structural integrity. Cross-reference retention times with certified standards (e.g., SPEX CertiPrep Catalog# 624-A for chlorinated aromatics) .
Q. How should researchers address contradictions in spectral data (e.g., NMR vs. IR) for this compound?
Methodological Answer: Discrepancies often arise from solvent effects, isotopic impurities, or conformational isomers. Resolve conflicts by:
- Repeating experiments under standardized conditions (dry solvents, degassed samples).
- Using 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Comparing IR carbonyl stretches (if present) with computational predictions (DFT calculations) .
Document all parameters (e.g., spectrometer frequency, solvent) for reproducibility .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Exposure Controls: Use fume hoods with ≥100 fpm face velocity; monitor airborne concentrations via OSHA-compliant methods (e.g., NIOSH 1003) .
- PPE: Nitrile gloves, chemical-resistant aprons, and full-face shields. Avoid latex due to permeability to chlorinated compounds .
- Spill Management: Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste (EPA Hazard Code D004) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer: Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate:
Q. What methodologies differentiate between structural isomers (e.g., 1,2,3- vs. 1,3,5-trichlorobenzene derivatives) in complex mixtures?
Methodological Answer:
- Chromatography: Use HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30) to separate isomers. Retention times correlate with logP values (e.g., 1,3,5-isomer has higher hydrophobicity) .
- Mass Spectrometry: Analyze fragmentation patterns (e.g., m/z 146 for dichlorotoluene fragments vs. m/z 180 for trichloromethyl derivatives) .
- X-ray Crystallography: Resolve ambiguous cases via single-crystal structures .
Q. How should researchers design toxicological studies to assess the environmental persistence of this compound?
Methodological Answer:
- PBT/vPvB Assessment: Conduct OECD 307 tests (aerobic soil degradation) and measure log Kow (octanol-water partition coefficient) to evaluate bioaccumulation potential.
- Metabolite Identification: Use LC-QTOF-MS to detect degradation products (e.g., chlorinated benzoic acids) in simulated wastewater .
- Ecotoxicity: Perform algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays .
Q. What mechanistic insights explain the stability of this compound under acidic vs. alkaline conditions?
Methodological Answer:
- Acidic Conditions: The trichloromethyl group undergoes hydrolysis to form benzoic acid derivatives via SN1 mechanisms (confirmed by ¹⁸O isotopic labeling).
- Alkaline Conditions: Base-induced elimination produces dichlorostyrenes, monitored by tracking conductivity changes and GC retention shifts .
- Kinetic Isotope Effects (KIE): Compare kH/kD ratios to distinguish between concerted and stepwise pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
